3-Hydroxy-2-methyl-1-(4-methylphenyl)pyridin-4(1H)-one
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Overview
Description
3-Hydroxy-2-methyl-1-(4-methylphenyl)pyridin-4(1H)-one is an organic compound belonging to the pyridinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methyl-1-(4-methylphenyl)pyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and 2-methylpyridine.
Reaction Steps:
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methyl-1-(4-methylphenyl)pyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydropyridinone derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyridinone ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines.
Major Products
Oxidation: Formation of 3-oxo-2-methyl-1-(4-methylphenyl)pyridin-4(1H)-one.
Reduction: Formation of 3-hydroxy-2-methyl-1-(4-methylphenyl)dihydropyridin-4(1H)-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methyl-1-(4-methylphenyl)pyridin-4(1H)-one depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Chemical Reactions: It may act as a catalyst or intermediate in various chemical reactions, facilitating the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-methyl-1-phenylpyridin-4(1H)-one: Lacks the 4-methyl group on the phenyl ring.
3-Hydroxy-2-methyl-1-(4-chlorophenyl)pyridin-4(1H)-one: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
3-Hydroxy-2-methyl-1-(4-methylphenyl)pyridin-4(1H)-one is unique due to the presence of both the hydroxy group and the 4-methylphenyl group, which may confer specific biological or chemical properties not found in similar compounds.
Properties
CAS No. |
49744-74-3 |
---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-hydroxy-2-methyl-1-(4-methylphenyl)pyridin-4-one |
InChI |
InChI=1S/C13H13NO2/c1-9-3-5-11(6-4-9)14-8-7-12(15)13(16)10(14)2/h3-8,16H,1-2H3 |
InChI Key |
YKWMYPVOGWWSKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=C2C)O |
Origin of Product |
United States |
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